1,4-Bis(3-methylpyridin-4-yl)-1,4-diazepane
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Overview
Description
1,4-Bis(3-methylpyridin-4-yl)-1,4-diazepane is a heterocyclic compound that features a diazepane ring substituted with two 3-methylpyridin-4-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(3-methylpyridin-4-yl)-1,4-diazepane typically involves the reaction of 3-methylpyridine with a diazepane precursor under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where 3-methylpyridine is coupled with a diazepane derivative in the presence of a palladium catalyst and a suitable base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(3-methylpyridin-4-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce the corresponding amines .
Scientific Research Applications
1,4-Bis(3-methylpyridin-4-yl)-1,4-diazepane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1,4-Bis(3-methylpyridin-4-yl)-1,4-diazepane involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate the activity of enzymes and other proteins. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-pyridyl)benzene: Another heterocyclic compound with similar structural features but different electronic properties.
3,5-Bis(1-imidazoly)pyridine: A compound with a similar pyridine-based structure but different functional groups.
Uniqueness
1,4-Bis(3-methylpyridin-4-yl)-1,4-diazepane is unique due to its diazepane ring, which imparts distinct chemical and physical properties. This structural feature allows it to form stable complexes with metal ions and participate in a wide range of chemical reactions, making it a versatile compound for various applications .
Properties
Molecular Formula |
C17H22N4 |
---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
1,4-bis(3-methylpyridin-4-yl)-1,4-diazepane |
InChI |
InChI=1S/C17H22N4/c1-14-12-18-6-4-16(14)20-8-3-9-21(11-10-20)17-5-7-19-13-15(17)2/h4-7,12-13H,3,8-11H2,1-2H3 |
InChI Key |
ASILHPOFVOONEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)N2CCCN(CC2)C3=C(C=NC=C3)C |
Origin of Product |
United States |
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